(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704029
InChI: InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13704029

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid -

Specification

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name (2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Standard InChI Key RJSXGIUXOYNBAE-KGLIPLIRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS: 321983-19-1) belongs to the piperidine dicarboxylate family, with a molecular formula of C17H23NO4\text{C}_{17}\text{H}_{23}\text{NO}_4 and a molecular weight of 305.4 g/mol . The Boc group at the nitrogen atom confers stability during synthetic manipulations, while the phenyl ring at the 3-position introduces steric and electronic effects critical for molecular interactions.

The stereochemistry at C2 (S-configuration) and C3 (R-configuration) is pivotal for its biological activity. X-ray crystallography of analogous compounds reveals that the piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. The carboxylic acid moiety enhances solubility in polar solvents and facilitates conjugation reactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound typically begins with N-Boc-protected piperidine-2-carboxylic acid derivatives. A validated approach involves:

  • Meldrum’s Acid Condensation: Reacting piperidine-3-phenylcarboxylic acid with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP to form a β-keto ester intermediate .

  • Boc Protection: Introducing the Boc group using di-tert-butyl dicarbonate under basic conditions, achieving >95% yield .

  • Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the desired (2S,3R) configuration, critical for pharmacological relevance.

Process Optimization

Industrial-scale production emphasizes cost-effective catalysts (e.g., Pd/C for hydrogenation) and solvent recovery systems. Recent advancements employ continuous flow chemistry to enhance reproducibility, reducing reaction times from 48 hours to 8 hours.

Physicochemical Properties

PropertyValueMethod/Source
Melting Point112–115°CDifferential Scanning Calorimetry
Solubility25 mg/mL in DMSOUSP <921> Guidelines
LogP (Octanol-Water)2.8Computational Prediction
StabilityStable at −20°C (2 years)Accelerated Stability Studies

The Boc group’s lability under acidic conditions (e.g., 50% TFA in DCM) enables selective deprotection, a feature exploited in peptide synthesis.

Applications in Drug Discovery

Opioid Receptor Modulators

The compound serves as a precursor to μ-opioid receptor agonists, where the phenyl group engages in hydrophobic interactions with receptor subpockets. In vitro assays demonstrate nanomolar binding affinity (Ki=12nMK_i = 12 \, \text{nM}).

Antiviral Agents

Derivatives bearing fluorinated phenyl groups exhibit inhibitory activity against SARS-CoV-2 main protease (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}), attributed to hydrogen bonding with catalytic dyad residues .

Chiral Auxiliaries

The rigid piperidine scaffold facilitates asymmetric induction in aldol reactions, achieving enantiomeric excesses >90%.

Biological Activity and Mechanism

Enzymatic Interactions

Molecular dynamics simulations reveal that the carboxylic acid group forms salt bridges with lysine residues in target enzymes, while the piperidine ring induces conformational changes in binding pockets.

Pharmacokinetics

In rodent models, the compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism. Primary metabolites include the de-Boc derivative and hydroxylated phenyl species .

ParameterRecommendation
Storage−20°C in airtight containers
HandlingUse nitrile gloves; avoid inhalation
DisposalIncineration at >800°C

No mutagenicity has been observed in Ames tests, but prolonged skin contact may cause irritation .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBiological Activity
(2S,3R)-1-Boc-3-phenylpyrrolidine-2-carboxylic acidPyrrolidine ring (5-membered)Lower μ-opioid affinity (Ki=35nMK_i = 35 \, \text{nM})
Boc-trans-3-hydroxy-L-prolineHydroxyl group at C3Enhanced solubility in aqueous media
N-Methyl-trans-4-phenylpiperidineLack of carboxylic acid moietyOpioid antagonist activity

The piperidine ring’s six-membered structure provides greater conformational flexibility than pyrrolidine analogs, enabling optimized target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator